molecular formula C8H6Cl5O3PS B080302 Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester CAS No. 10406-37-8

Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester

Cat. No. B080302
CAS RN: 10406-37-8
M. Wt: 390.4 g/mol
InChI Key: GXKZDKKOTBBPBN-UHFFFAOYSA-N
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Description

Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester, commonly known as Leptophos, is an organophosphate insecticide that was widely used in agriculture in the 1960s and 1970s. It is a highly toxic compound that can cause serious health problems in humans and animals. Despite its toxicity, Leptophos has been extensively studied for its potential use in scientific research.

Mechanism Of Action

Leptophos acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.

Biochemical And Physiological Effects

Leptophos can cause a range of biochemical and physiological effects, including muscle weakness, respiratory failure, and death. It can also affect the cardiovascular system, gastrointestinal system, and immune system. In addition, it can cross the blood-brain barrier and affect the central nervous system, leading to seizures, coma, and death.

Advantages And Limitations For Lab Experiments

Leptophos has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of organophosphate insecticides on the nervous system. However, its high toxicity and potential health risks make it difficult to work with, and strict safety precautions must be taken when handling it.

Future Directions

There are several possible future directions for research on Leptophos. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of interest is the development of new treatments for organophosphate poisoning, which could help reduce the health risks associated with exposure to Leptophos and other organophosphate insecticides. Finally, there is a need for further research on the long-term health effects of exposure to Leptophos and other organophosphate insecticides, particularly in agricultural workers and other individuals who may be at high risk of exposure.

Synthesis Methods

Leptophos can be synthesized by reacting pentachlorophenol with dimethyl phosphorochloridothioate in the presence of a base. The resulting product is then purified by distillation and recrystallization.

Scientific Research Applications

Leptophos has been used in scientific research to study the effects of organophosphate insecticides on the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition can lead to a range of physiological and biochemical effects, including muscle weakness, respiratory failure, and death.

properties

CAS RN

10406-37-8

Product Name

Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester

Molecular Formula

C8H6Cl5O3PS

Molecular Weight

390.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-dimethoxyphosphorylsulfanylbenzene

InChI

InChI=1S/C8H6Cl5O3PS/c1-15-17(14,16-2)18-8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3

InChI Key

GXKZDKKOTBBPBN-UHFFFAOYSA-N

SMILES

COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

synonyms

Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester

Origin of Product

United States

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